Product packaging for Methyl 2-cyano-3-nitrobenzoate(Cat. No.:CAS No. 77326-46-6)

Methyl 2-cyano-3-nitrobenzoate

Cat. No.: B1631638
CAS No.: 77326-46-6
M. Wt: 206.15 g/mol
InChI Key: IKKNSRWBYKCBBC-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O4 B1631638 Methyl 2-cyano-3-nitrobenzoate CAS No. 77326-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNSRWBYKCBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306904
Record name Methyl 2-cyano-3-nitrobenzoate
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-46-6
Record name Methyl 2-cyano-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77326-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Cyano 3 Nitrobenzoate and Its Analogues

Strategic Approaches to Benzene (B151609) Ring Functionalization

The arrangement of substituents on the benzene ring in methyl 2-cyano-3-nitrobenzoate requires a carefully planned synthetic sequence. The electronic properties of the existing and incoming groups dictate the regioselectivity of the reactions.

Nitration Strategies for Substituted Benzoates

The introduction of a nitro group onto a substituted benzoate (B1203000) ring is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the ring are paramount in achieving the desired 3-nitro substitution pattern.

In the case of methyl benzoate, the ester group is a deactivating, meta-directing group. prepchem.com Therefore, direct nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. orgsyn.orgaiinmr.com The reaction is typically carried out at low temperatures (0–10 °C) to control the exothermic reaction and prevent the formation of dinitrated byproducts. orgsyn.org

For the synthesis of this compound, a plausible strategy involves the nitration of methyl 2-cyanobenzoate. The cyano group is also a deactivating, meta-directing group. Thus, the nitration of methyl 2-cyanobenzoate is expected to direct the incoming nitro group to the 3- and 5-positions. The formation of this compound would be a significant product in this reaction. A common method for such nitration involves using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Table 1: Nitration of Substituted Benzoates

Starting MaterialReagentsProduct(s)Reference(s)
Methyl benzoateConc. HNO₃, Conc. H₂SO₄Methyl 3-nitrobenzoate orgsyn.orgaiinmr.com
Methyl 2-cyanobenzoateConc. HNO₃, Conc. H₂SO₄This compound and other isomers

Introduction of the Cyano Group in Benzoic Acid Derivatives

The introduction of a cyano group onto a benzoic acid derivative can be achieved through several methods, most notably the Sandmeyer reaction and nucleophilic aromatic substitution.

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This process involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a copper(I) cyanide salt. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-cyano-3-nitrobenzoic acid, this would entail starting with 2-amino-3-nitrobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a cyanide ion. prepchem.com

Another approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by a cyanide salt. For instance, 4-chloro-3-nitrobenzoic acid can be converted to 4-cyano-3-nitrobenzoic acid by heating with cuprous cyanide in a high-boiling solvent like quinoline. prepchem.com This method could be applied to a precursor like methyl 2-halo-3-nitrobenzoate.

Table 2: Methods for Introduction of the Cyano Group

MethodStarting MaterialReagentsProductReference(s)
Sandmeyer Reaction2-Amino-3-nitrobenzoic acid1. NaNO₂, HCl; 2. CuCN2-Cyano-3-nitrobenzoic acid prepchem.com
Nucleophilic Substitution4-Chloro-3-nitrobenzoic acidCuCN, quinoline4-Cyano-3-nitrobenzoic acid prepchem.com

Esterification Reactions for Methyl Benzoate Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-cyano-3-nitrobenzoic acid.

The Fischer-Speier esterification is a widely used method for this transformation. It involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comtruman.edu The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. truman.edu The water produced during the reaction is often removed to improve the yield. This method is suitable for nitro-substituted benzoic acids. truman.edugoogle.com

Alternative esterification methods, such as the Mitsunobu reaction, can also be employed, particularly for substrates that are sensitive to strong acidic conditions. researchgate.net

Table 3: Esterification of Nitrobenzoic Acids

Carboxylic AcidAlcoholCatalystProductReference(s)
3-Nitrobenzoic acidMethanol (B129727)H₂SO₄Methyl 3-nitrobenzoate truman.edu
p-Nitrobenzoic acidGlycerolToluene sulphonic acidGlycerol mono-para-nitrobenzoate google.com
2-Cyano-3-nitrobenzoic acidMethanolAcid catalyst (e.g., H₂SO₄)This compound masterorganicchemistry.com

Precursor-Based Synthesis Pathways

An alternative to step-wise functionalization of the benzene ring is to start from a precursor that already contains some of the required substituents and then chemically modify one of them.

Synthesis from Methyl 2-methyl-3-nitrobenzoate Precursors

A viable pathway to this compound starts from methyl 2-methyl-3-nitrobenzoate. bldpharm.com This approach involves the transformation of the methyl group at the 2-position into a cyano group.

The conversion of the methyl group to a cyano group typically proceeds through a two-step process: oxidation of the methyl group to an aldehyde, followed by conversion of the aldehyde to a nitrile.

A patented method describes the synthesis of methyl 3-formyl-2-nitrobenzoate from methyl 2-methyl-3-nitrobenzoate. google.com This involves a substitution reaction with chlorine to form a dichloromethyl intermediate, which is then hydrolyzed to the aldehyde using a zinc chloride aqueous solution in the presence of a phase transfer catalyst. google.com

Once the aldehyde, methyl 3-formyl-2-nitrobenzoate, is obtained, nih.govchemicalbook.com it can be converted to the corresponding nitrile, this compound. Standard methods for this transformation include the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile. Another common method is the reaction of the aldehyde with a source of ammonia (B1221849) and an oxidizing agent.

Table 4: Synthesis from Methyl 2-methyl-3-nitrobenzoate

PrecursorIntermediateTransformationReagents (Example)Final ProductReference(s)
Methyl 2-methyl-3-nitrobenzoateMethyl 3-(dichloromethyl)-2-nitrobenzoateHalogenationCl₂- google.com
Methyl 3-(dichloromethyl)-2-nitrobenzoateMethyl 3-formyl-2-nitrobenzoateHydrolysisZnCl₂, H₂O, phase transfer catalyst- google.com
Methyl 3-formyl-2-nitrobenzoateThis compoundCyanatione.g., Hydroxylamine followed by dehydrationThis compoundInferred from standard organic transformations
Halogenation and Cyano Displacement Reactions

A primary method for introducing the cyano group onto the aromatic ring is through a nucleophilic displacement of a halogen. The Rosenmund-von Braun reaction is a classic and effective method for this transformation, involving the cyanation of an aryl halide using copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction typically requires polar, high-boiling point solvents like DMF, nitrobenzene, or pyridine (B92270) and elevated temperatures, often up to 200°C. organic-chemistry.orgwikipedia.org

The general scheme involves reacting a suitable precursor, such as Methyl 2-bromo-3-nitrobenzoate (B8383632) or Methyl 2-iodo-3-nitrobenzoate, with CuCN. The electron-withdrawing nitro group ortho to the halogen leaving group activates the ring towards nucleophilic attack, facilitating the substitution.

Recent modifications to the classical Rosenmund-von Braun procedure have aimed to improve reaction conditions. For instance, the use of L-proline as an additive has been shown to promote the cyanation of aryl bromides at significantly lower temperatures (80–120°C), enhancing the reaction's compatibility with more sensitive substrates. thieme-connect.de

Table 1: Conditions for Rosenmund-von Braun Cyanation

ReagentCatalyst/AdditiveSolventTemperatureKey Feature
Aryl HalideCopper(I) Cyanide (excess)DMF, PyridineHigh (150-250°C)Classical method. thieme-connect.de
Aryl BromideCopper(I) CyanideL-ProlineLower (80-120°C)Improved functional group tolerance. thieme-connect.de
Aryl HalidePalladium or Nickel catalystVariousVariousAlternative catalytic systems exist. thieme-connect.de

Synthesis from 2-Cyano-3-methylnitrobenzene Derivatives

An alternative synthetic pathway originates from 2-Cyano-3-methylnitrobenzene, also known as 2-methyl-6-nitrobenzonitrile. cymitquimica.com This approach requires a two-step transformation of the methyl group into the final methyl ester functionality.

Oxidation : The first step is the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents. For analogous structures, such as the conversion of a methyl group on a nitro-substituted ring to a carboxylic acid, reagents like chromic acid have been successfully employed. libretexts.org This would convert 2-Cyano-3-methylnitrobenzene into 2-cyano-3-nitrobenzoic acid.

Esterification : The resulting carboxylic acid can then be converted to the methyl ester, this compound. This is typically achieved through a standard acid-catalyzed esterification (Fischer esterification) by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.

This route offers a different strategic approach, where the cyano and nitro groups are in place first, and the ester is formed in the final step.

Synthesis from Halogenated Benzoate Intermediates

This methodology builds the molecule by starting with a halogenated benzoate and sequentially adding the other functional groups. A key intermediate for this process is a methyl 2-halo-3-nitrobenzoate. The synthesis of Methyl 2-iodo-3-nitrobenzoate, a suitable precursor, has been documented. bath.ac.uk The synthesis proceeds as follows:

Nitration : A starting material like methyl 2-iodobenzoate (B1229623) is subjected to nitration. The reaction introduces a nitro group onto the aromatic ring.

Cyano Displacement : The resulting methyl 2-iodo-3-nitrobenzoate can then undergo a cyanation reaction to replace the iodine atom with a cyano group. bath.ac.uk This step is an application of the Rosenmund-von Braun reaction as described in section 1.2.1.2. organic-chemistry.orgwikipedia.org The presence of the nitro group in the ortho position is crucial for activating the aryl halide towards this nucleophilic substitution. A multi-step process involving nitration, bromination, and subsequent cyanation has also been noted for the synthesis of analogous compounds like Methyl 2-bromo-3-cyano-4-nitrobenzoate. evitachem.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms behind these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. The key transformations are governed by the principles of nucleophilic aromatic substitution.

Elucidation of Reaction Intermediates and Transition States

The cyanation of a halogenated nitrobenzoate proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. govtpgcdatia.ac.indalalinstitute.com This is a two-step process:

Addition : The cyanide nucleophile attacks the carbon atom bearing the halogen leaving group. This is typically the rate-determining step. This attack temporarily destroys the ring's aromaticity and forms a resonance-stabilized, negatively charged carbanion intermediate. libretexts.org This intermediate is known as a Meisenheimer complex . wikipedia.orglibretexts.orgpressbooks.pub

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is critical to the success of the reaction. The presence of strong electron-withdrawing groups, such as the nitro group, at positions ortho or para to the leaving group is essential. libretexts.orgpressbooks.pub The nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the energy of the transition state leading to the intermediate, thereby accelerating the reaction. pressbooks.pub

Kinetic Studies of Key Synthesis Steps

Rate = k[Aryl Halide][Nucleophile]

The rate of reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) that deactivate the ring towards electrophilic substitution have the opposite effect in nucleophilic substitution; they activate the ring by stabilizing the anionic Meisenheimer intermediate. pressbooks.pub The efficiency of Meisenheimer complex formation has been correlated with the biological activity of some nitroaromatic compounds, indicating that the kinetics of this step are a key determinant of reactivity. nih.gov

Stereochemical Control and Diastereoselective Synthesis of Analoguesorganic-chemistry.org

While this compound itself is an achiral molecule, its structural motif is a valuable building block in the synthesis of more complex, chiral molecules where stereochemistry is a critical factor.

For instance, analogues of the target compound are employed in stereoselective syntheses. A four-component Ugi reaction has been used to create novel C-N atropisomeric peptide analogues with high diastereoselectivity, demonstrating that complex chiral structures can be built from simple, readily available materials including ortho-substituted anilines. rsc.org In another example, stereoselective heterocyclization of a complex triterpenoid (B12794562) containing a 2-cyano-3,10-diketone fragment was achieved, with the stereoselectivity of the cyclization being controlled by the reaction conditions (acidic vs. basic catalysis). mdpi.com Furthermore, related structures like methyl 2-cyanomethyl-3-nitrobenzoate serve as precursors in the synthesis of biologically active molecules, such as PARP-1 inhibitors, where subsequent reactions can be designed to be stereoselective. researchgate.net These examples highlight the utility of the cyano-nitro-benzoate framework in constructing stereochemically rich and diverse molecular architectures.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

The synthesis of intricately functionalized aromatic compounds like this compound relies heavily on catalytic methods. These approaches offer high levels of control over reactivity and selectivity, which is essential when multiple reactive functional groups are present on a single aromatic ring. Both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing the core structure and modifying the functional groups of these molecules.

Transition-metal catalysis is a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical steps in assembling substituted benzoates. rsc.org Palladium-catalyzed cross-coupling reactions are particularly prominent for installing the cyano group (a C-C bond formation) onto an aromatic ring. nih.gov Similarly, related C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provide routes to amino-substituted analogues, which can be precursors to nitro compounds or other derivatives. acs.orgnih.gov

The introduction of a cyano group onto an aryl halide or pseudohalide is a common strategy. While traditional methods like the Rosenmund-von Braun reaction required harsh conditions and stoichiometric copper cyanide, modern palladium-catalyzed cyanations offer milder conditions and broader functional group tolerance. organic-chemistry.org A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the active palladium species. nih.gov The development of robust catalyst systems, often involving specific ligands, has been crucial to overcoming this issue. For instance, palladium-catalyzed cyanation of aryl chlorides and bromides can be achieved with high efficiency using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org

Denitrative coupling has also emerged as a powerful strategy, where a nitro group is replaced with another functional group. acs.org Palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have shown efficacy in the denitrative Suzuki C-C coupling of nitroarenes with various arylboronic acids. researchgate.net This allows for the direct functionalization of nitroarenes, which are readily available starting materials. researchgate.net

Organocatalysis, which uses small organic molecules to accelerate reactions, provides a complementary, metal-free approach to synthesizing and modifying complex molecules. wikipedia.orgmt.com This methodology is particularly valuable for functional group manipulations that might be sensitive to transition metals. Organocatalysts operate through various activation modes, including acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. mt.com

In the context of analogues of this compound, organocatalysis can be employed for selective transformations. For example, chiral organocatalysts can facilitate asymmetric reactions, which is crucial in pharmaceutical synthesis. mt.com Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like thiourea (B124793) or squaramide) and a basic site (like a tertiary amine), are highly effective in controlling reactivity and stereoselectivity. mdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously. mdpi.com

While direct organocatalytic cyanation or nitration is less common than metal-catalyzed methods, organocatalysts excel in manipulating existing functionalities. For instance, the reduction of a nitro group to an amine is a key transformation. While often achieved with metal hydrides or catalytic hydrogenation, organophosphorus compounds have been developed as catalysts for the reductive functionalization of nitro compounds. mit.edu Furthermore, organocatalytic methods can be applied in tandem sequences; for example, a Michael addition of a nucleophile to a nitro-olefin, a common reaction often promoted by amine or thiourea catalysts, can be used to build complexity in related structures. mdpi.com

In transition metal catalysis, ligands are not mere spectators but play a decisive role in determining the catalyst's reactivity, stability, and selectivity. acs.org The choice of ligand is often the most critical parameter to optimize in a cross-coupling reaction. chemrxiv.org For challenging substrates, such as electron-deficient or sterically hindered aryl halides, the application of sterically demanding, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary. acs.orgbohrium.com

Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) and NHC ligands (e.g., IPr, IMes) have revolutionized palladium-catalyzed C-C and C-N bond formation. acs.orgnih.gov These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step, especially with less reactive substrates like aryl chlorides. nih.gov The steric bulk of the ligand can also influence the rate of reductive elimination, the final step that forms the product and regenerates the catalyst. nih.gov

The effect of the ligand can be highly specific to the reaction. For example, in Suzuki-Miyaura cross-coupling, different phosphine ligands can lead to completely different products by controlling chemoselectivity. chemrxiv.org Virtual ligand-assisted screening methods are now being used to predict the optimal electronic and steric features of a ligand for a desired transformation, streamlining the process of catalyst development. chemrxiv.orgrsc.org The use of well-defined palladium precatalysts, which incorporate the ligand in a stable complex, simplifies reaction setup and often leads to more reproducible results and lower catalyst loadings compared to generating the active catalyst in situ. acs.org

Scale-Up Considerations and Process Optimization for Academic Synthesis

Translating a chemical synthesis from a small, exploratory scale (milligrams) to a larger, preparative scale (grams to hundreds of grams) within an academic laboratory presents a distinct set of challenges. researchgate.net While industrial scale-up focuses on cost, safety, and robustness for manufacturing, academic scale-up is typically aimed at producing sufficient material for further research, such as biological testing or developing more complex molecules. mit.eduwiley.com

Key challenges in academic scale-up include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to add or remove heat efficiently, which can lead to side reactions or product degradation. researchgate.net

Mixing: Achieving homogeneous mixing becomes more difficult in larger vessels. Inefficient stirring can lead to localized "hot spots" of high reagent concentration, resulting in undesired byproducts and lower yields. researchgate.net

Reagent Addition and Stoichiometry: The rate of addition for reagents, especially in semi-batch processes, can significantly impact selectivity and must often be re-optimized at a larger scale. researchgate.net

Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or purification by column chromatography, can become cumbersome, time-consuming, and expensive on a larger scale. Alternative purification methods like recrystallization or distillation become more attractive.

Process optimization is crucial for a successful academic scale-up. This involves systematically varying reaction parameters to find conditions that are not only high-yielding but also practical and reproducible on the desired scale. This can involve screening different solvents, bases, catalyst loadings, temperatures, and reaction times. researchgate.netresearchgate.net For instance, optimizing the reduction of a nitroaromatic compound might involve testing various solvents and temperatures to maximize yield and minimize reaction time. researchgate.net The development of continuous flow systems, even on a laboratory scale, offers a powerful alternative to traditional batch processing, providing superior control over heat transfer and mixing, which simplifies scaling up. mit.edu

Reactivity and Chemical Transformations of Methyl 2 Cyano 3 Nitrobenzoate

Reactions Involving the Nitrile Group

The nitrile (cyano) group in Methyl 2-cyano-3-nitrobenzoate is a key functional group that participates in several important transformations, most notably reductive cyclization, which provides a powerful method for the synthesis of complex heterocyclic structures.

Reductive cyclization is a prominent reaction of ortho-substituted nitrobenzenes containing a functional group with a reducible triple bond, such as a nitrile. This process typically involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group (or a derivative thereof) to form a new ring system.

The reductive cyclization of substrates derived from this compound is a key strategy for synthesizing isoquinolinone and isoquinoline (B145761) scaffolds. These structures are core components of many biologically active compounds. The reaction proceeds by first reducing the nitro group. The resulting amino group then attacks the adjacent nitrile group. Depending on the reaction conditions and the nature of the reducing agent, the initial cyclization product can either be an isoquinolinone or can be further reduced to form an isoquinoline. For instance, the selective reduction of the nitrile in a related compound, methyl 2-cyanomethyl-3-nitrobenzoate, using DiBAL-H at low temperatures, followed by in-situ cyclization, yields 5-nitroisoquinolin-1-one. researchgate.netresearchgate.net

The choice of reducing agent and the specific reaction conditions are critical in determining the final product of the reductive cyclization. Different reagents exhibit varying degrees of selectivity towards the nitro and nitrile groups, which dictates the reaction pathway and the resulting product distribution.

Powerful reducing agents, under harsh conditions, can lead to the formation of isoquinolines, while milder, more selective agents may favor the formation of isoquinolinones. For example, catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) is a common method for reducing the nitro group to an amine, initiating the cyclization. The subsequent fate of the cyclized intermediate depends on the reaction's continuation. In contrast, reagents like iron in acidic media (e.g., iron-HCl) are also effective for this type of cascade reaction, leading to the formation of fused heterocycles. organic-chemistry.org The temperature, pressure, and solvent can also significantly impact the selectivity and yield of the desired product.

Table 1: Effect of Reducing Agents on Cyclization Products

Reducing Agent Intermediate Formed Final Product
Catalytic Hydrogenation (e.g., H₂/Pd) Amino group Isoquinolinone or Isoquinoline
Iron in Acid (Fe/HCl) Amino group Fused Heterocycles (e.g., Diaminoquinazolines) organic-chemistry.org

This table is illustrative and based on general principles of reductive cyclization for similar substrates.

Stereoelectronic effects play a crucial role in the intramolecular cyclization step. The geometry of the intermediate amino-nitrile compound must allow for the amino group's lone pair of electrons to approach the electrophilic carbon of the nitrile group at an appropriate angle (Bürgi-Dunitz trajectory).

Furthermore, the electronic nature of the aromatic ring, influenced by the ester group and any other substituents, affects the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon. Electron-withdrawing groups can enhance the electrophilicity of the nitrile, potentially facilitating the cyclization. Research on related substrates has shown that steric bulk can also direct the reaction pathway. For example, increasing steric bulk near the nitrile in methyl 2-cyanomethyl-3-nitrobenzoate can surprisingly lead to the formation of 5-nitroisoquinoline, suggesting a switch in the reduction and cyclization mechanism. researchgate.netresearchgate.net

While reductive cyclization is a dominant pathway, the nitrile group is also susceptible to attack by external nucleophiles. This reaction is a fundamental process in organic chemistry, converting the linear nitrile into a trigonal imine intermediate, which can then be hydrolyzed to a ketone or reduced to an amine. However, in the context of this compound, this reactivity is less commonly exploited synthetically compared to the intramolecular cyclization, as the latter often proceeds readily once the nitro group is reduced.

The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. For this compound, this would lead to the formation of a dicarboxylic acid derivative (after hydrolysis of both the nitrile and the ester) or an amido-ester. This transformation offers another route to modify the molecule's functionality, although it competes with the potential for intramolecular reactions, especially under conditions that might also affect the nitro and ester groups.

Reductive Cyclization Pathways to Nitrogen-Containing Heterocycles

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity, both through its own transformations and its effect on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Substituted Benzene (B151609) Ring

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when strong electron-withdrawing groups are present, the ring can become electron-deficient enough to be attacked by nucleophiles in a reaction known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com The nitro and cyano groups in this compound are potent activating groups for this type of reaction. wikipedia.org

For an SNAr reaction to proceed, a good leaving group is typically required. While halides are common leaving groups, the nitro group itself can be displaced under certain conditions, especially when activated by other electron-withdrawing substituents. chemistrysteps.comwikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of ortho and para electron-withdrawing groups is crucial for stabilizing this intermediate. libretexts.orgmasterorganicchemistry.com In a related compound, methyl 4-cyano-2-nitrobenzoate, the nitro group at position 2 is displaced by benzylthiol in a nucleophilic aromatic substitution reaction. This suggests that a similar reaction could be possible for this compound, where a strong nucleophile could potentially displace the nitro group.

Reactions Involving the Methyl Ester Moiety

The methyl ester group can undergo several characteristic transformations, including exchange of the alcohol portion (transesterification) and cleavage to a carboxylic acid (hydrolysis).

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, this would involve reacting it with an alcohol (R-OH) to form a new ester and methanol (B129727).

This compound + R-OH ⇌ 2-cyano-3-nitrobenzoate-R + CH₃OH

The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol as it forms to drive the reaction to completion. organic-chemistry.org While the reaction is general for many esters, the electronic nature of the substrate can influence reactivity. Aromatic methyl esters that are electron-deficient have been shown to undergo efficient transesterification at low temperatures with various alcohols in the presence of strong bases like butyllithium. Conversely, under other catalytic conditions, electron-withdrawing groups on the aromatic ring have been found to be unbeneficial to the reaction. rsc.org

Hydrolysis of the Ester Group under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be performed under both acidic and basic conditions.

Basic Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylate anion is deprotonated by the base, preventing the reverse reaction. The final product, after acidification, is 2-cyano-3-nitrobenzoic acid. This method is common, but care must be taken as other functional groups might be sensitive to strong bases.

Acidic Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid and alcohol. The reaction is an equilibrium process, and the reverse reaction is Fischer esterification. To achieve complete hydrolysis, an excess of water is typically used to shift the equilibrium toward the products. This method can be advantageous when the molecule contains base-sensitive functional groups.

The susceptibility of the ester group in nitrobenzoate derivatives to hydrolysis is a known consideration in synthesis. For instance, reaction conditions for the reduction of the nitro group in methyl m-nitrobenzoate must be chosen carefully to avoid simultaneous hydrolysis of the ester. sciencemadness.org

Reactions at the Alpha-Carbon of the Ester Group

Reactions at the alpha-carbon of an ester, such as alkylation or the Claisen condensation, are a cornerstone of carbonyl chemistry. libretexts.orglibretexts.org These reactions depend on the ability to remove a proton from the carbon adjacent to the carbonyl group (the α-carbon) to form a nucleophilic enolate. msu.edu

In the case of this compound, the ester group is directly attached to the aromatic benzene ring. The carbon atom of the ring to which the ester is attached has no hydrogen atoms. Therefore, there are no α-hydrogens, and the formation of an enolate is not possible. Consequently, this compound does not undergo the typical reactions at the alpha-carbon, such as halogenation, alkylation, or condensation reactions. libretexts.orgutdallas.edu

Transformations of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing nature of its substituents. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack under certain conditions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the rate and regioselectivity of EAS are heavily dependent on the substituents present on the ring. libretexts.orgmsu.edu

The methyl ester, cyano, and nitro groups are all classified as deactivating, meta-directing groups. youtube.comyoutube.com They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. pressbooks.publibretexts.org

Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density strongly through both induction and resonance. youtube.com

Cyano Group (-CN): A moderately deactivating group that withdraws electrons through induction and resonance.

Methyl Ester Group (-COOCH₃): A moderately deactivating group that also withdraws electron density via induction and resonance.

When multiple deactivating groups are present, the ring's reactivity is severely diminished, often requiring harsh reaction conditions for any substitution to occur. uomustansiriyah.edu.iq The directing effects of the substituents determine the position of any incoming electrophile. In this molecule, all three groups direct incoming electrophiles to the positions meta to themselves.

Considering the substitution pattern of this compound:

The C5 position is meta to the cyano group (C2) and the methyl ester group (C1).

The C6 position is meta to the nitro group (C3).

The C4 position is ortho to the nitro group and para to the methyl ester group.

Given that all three substituents are meta-directors, an incoming electrophile would preferentially substitute at the C5 position, as it is the only position meta to two of the deactivating groups and is not sterically hindered between two substituents. The C4 and C6 positions are highly deactivated due to their ortho/para relationship to the powerful electron-withdrawing groups, which destabilizes the positive charge in the reaction intermediate (the sigma complex). youtube.com

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluencePredicted Target Position for Electrophile
-COOCH₃C1Deactivating (Electron-withdrawing)Meta-directingC3, C5
-CNC2Deactivating (Electron-withdrawing)Meta-directingC4, C6
-NO₂C3Strongly Deactivating (Electron-withdrawing)Meta-directingC1, C5

Therefore, the regioselectivity of an EAS reaction on this substrate would strongly favor substitution at the C5 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically performed on aryl halides or triflates, recent advancements have enabled the use of other functional groups, such as nitro groups, as coupling partners in certain reactions. researchgate.netchemrxiv.orgnih.gov

For a molecule like this compound, which lacks a conventional halide leaving group, cross-coupling would likely proceed via activation of one of the existing C-substituent bonds. The Mizoroki-Heck reaction, for instance, has been developed to use nitroarenes, where the nitro group is formally replaced. researchgate.netnih.gov A hypothetical denitrative Heck reaction with an alkene (e.g., styrene) could potentially form a C-C bond at the C3 position.

Similarly, Suzuki-Miyaura coupling typically requires an aryl halide. nih.govresearchgate.net If a halogen were present on the ring (e.g., Methyl 4-bromo-2-cyano-3-nitrobenzoate), the reaction would proceed at the C-Br bond. The presence of multiple electron-withdrawing groups can influence the reaction rate, sometimes shifting the rate-determining step of the catalytic cycle. acs.org

Another relevant cross-coupling reaction is the Sonogashira coupling, which joins aryl halides with terminal alkynes. nrochemistry.comlibretexts.orgwikipedia.orgyoutube.com The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org This reaction tolerates a wide range of functional groups, making it suitable for highly functionalized molecules. nrochemistry.comyoutube.com

Table 2: Representative Conditions for Cross-Coupling Reactions on Electron-Deficient Arenes
ReactionTypical SubstrateCatalyst SystemBaseSolvent
Suzuki-MiyauraAryl Bromide/ChloridePd(OAc)₂ / SPhosK₂CO₃Aqueous Acetonitrile (B52724)
Mizoroki-Heck (Denitrative)NitroarenePd(acac)₂ / BrettPhosRb₂CO₃PhCF₃
SonogashiraAryl Iodide/BromidePdCl₂(PPh₃)₂ / CuIDiisopropylamineTHF

Exploration of Novel Reaction Pathways and Mechanisms

The unique arrangement of three proximate electron-withdrawing groups on this compound opens avenues for novel and potentially complex reaction pathways.

One such pathway is Nucleophilic Aromatic Substitution (SNAr) . The extreme electron deficiency of the aromatic ring makes it a strong electrophile, susceptible to attack by strong nucleophiles. libretexts.orgmasterorganicchemistry.com SNAr reactions are favored by electron-withdrawing groups positioned ortho or para to a suitable leaving group because they can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgwikipedia.org In this compound, the nitro group at C3 has an ortho cyano group and a para methyl ester group. This arrangement strongly activates the C3 position for nucleophilic attack, potentially leading to the displacement of the nitro group by a nucleophile.

Another area of exploration involves the reductive transformation of the nitro group . The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as SnCl₂/HCl or catalytic hydrogenation. This transformation would yield Methyl 2-amino-3-cyanobenzoate, a versatile intermediate. The resulting amino group, being strongly activating and ortho, para-directing, would completely alter the reactivity of the aromatic ring in subsequent EAS reactions.

Furthermore, intramolecular cyclization represents a plausible novel pathway. Research on related compounds, such as methyl 2-cyanomethyl-3-nitrobenzoate, has shown that reduction of one functional group can trigger a spontaneous cyclization with a neighboring group. researchgate.net For instance, selective reduction of the nitro group to an amine could be followed by an intramolecular attack of the newly formed amine onto the electrophilic carbon of the cyano group, leading to the formation of a fused heterocyclic ring system. This type of tandem reaction, where one transformation facilitates a second, is a powerful strategy in modern organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-cyano-3-nitrobenzoate as a Versatile Synthetic Building Block

The unique arrangement of electron-withdrawing groups (cyano and nitro) and an ester functional group on the aromatic ring makes this compound an activated substrate for various chemical transformations. These functional groups can be selectively targeted or can work in concert to facilitate the construction of more complex molecular architectures.

The functional groups present in this compound serve as handles for cyclization reactions to form heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then react with the adjacent cyano group or the methyl ester to form fused ring systems.

While specific examples for this compound are limited, the analogous compound Methyl 2-methyl-3-nitrobenzoate is well-documented as a precursor for various heterocyclic scaffolds. Its synthetic pathways illustrate the potential of this substitution pattern.

Table 1: Synthesis of Heterocyclic Compounds from an Analogous Precursor

Precursor Reagents/Conditions Heterocyclic Product
Methyl 2-methyl-3-nitrobenzoate Batcho-Leimgruber modification of the Reissert indole (B1671886) synthesis 4-(hydroxymethyl)-1-tosylindole
Methyl 2-methyl-3-nitrobenzoate Not specified Methyl indole-4-carboxylate sigmaaldrich.comchemicalbook.com
Methyl 2-methyl-3-nitrobenzoate Not specified 5-aminoisoquinolin-1(2H)-one sigmaaldrich.comchemicalbook.com
Methyl 2-methyl-3-nitrobenzoate Not specified 5-nitroisocoumarin sigmaaldrich.comchemicalbook.com

These examples demonstrate how the functional groups on the benzene (B151609) ring can be manipulated to build complex indole and isoquinoline (B145761) structures, which are common motifs in medicinal chemistry.

As a multi-functionalized benzene derivative, this compound is a logical intermediate for multi-step syntheses. The different reactivity of its substituents allows for sequential chemical modifications. For example, the nitro group can be transformed without affecting the cyano or ester groups under certain conditions, and vice versa.

Again, examining Methyl 2-methyl-3-nitrobenzoate provides insight into its role as an intermediate. It is used to create substituted nitrostyrene (B7858105) benzoic acids through reactions with aromatic aldehydes. sigmaaldrich.comchemicalbook.com This transformation highlights how the methyl group (analogous to the cyano group in terms of position) can be functionalized to build more complex structures.

The synthesis of pharmacologically active molecules often relies on building blocks that contain multiple functional groups amenable to creating diverse structures. The nitrobenzoate framework is present in numerous compounds with biological activity.

A prominent example involving a structural analog is the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma. A key starting material in some synthetic routes is Methyl 2-methyl-3-nitrobenzoate . chemicalbook.comgoogle.com The synthesis involves the bromination of the methyl group, followed by coupling with 3-aminopiperidine-2,6-dione (B110489) hydrochloride and subsequent reduction of the nitro group to form the final active pharmaceutical ingredient. google.com This pathway underscores the utility of this substitution pattern in the synthesis of high-value, pharmacologically significant molecules.

Table 2: Key Intermediate in Pharmaceutical Synthesis

Intermediate Target Molecule Therapeutic Area
Methyl 2-methyl-3-nitrobenzoate Lenalidomide Oncology/Immunomodulation chemicalbook.comgoogle.com
Methyl 2-methyl-3-nitrobenzoate [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone Not specified sigmaaldrich.comchemicalbook.com

Computational and Theoretical Investigations

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are powerful tools to elucidate the properties and behavior of molecules at the electronic level. For methyl 2-cyano-3-nitrobenzoate, these investigations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO, Energy Gap)

The electronic structure of a molecule is key to understanding its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller energy gap generally implies higher reactivity.

For this compound, one would expect the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups to significantly influence the energies of these orbitals. These groups would likely lower the energy of the LUMO, making the molecule a better electron acceptor. The precise energy values would require specific calculations using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy Negative (e.g., -7 to -9 eV) Relates to ionization potential and electron-donating ability.
LUMO Energy Negative (e.g., -2 to -4 eV) Relates to electron affinity and electron-accepting ability.

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from quantum chemical calculations.

Reactivity Site Prediction via Fukui Function Analysis

Fukui function analysis is a method derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can predict where a reaction is most likely to occur.

In this compound, the presence of multiple functional groups (ester, cyano, and nitro) on the benzene (B151609) ring creates several potential reactive centers. Fukui analysis would be instrumental in distinguishing the reactivity of the different carbon and heteroatoms in the molecule. It is anticipated that the carbon atoms of the benzene ring, particularly those influenced by the strong electron-withdrawing groups, and the carbon atoms of the cyano and ester groups would be key sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, rotation around the single bonds, such as the C-C bond connecting the ester group to the benzene ring and the C-N bond of the nitro group, can lead to various conformers.

Spectroscopic Data Correlation with Theoretical Models

Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Vibrational Spectroscopy (IR) Simulations and Experimental Validation

Theoretical vibrational frequencies can be calculated using quantum chemical methods. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The resulting theoretical infrared (IR) spectrum can be compared with an experimentally measured spectrum. This comparison helps in the assignment of the observed absorption bands to specific molecular vibrations. For complex molecules like this compound, with multiple functional groups, theoretical simulations are invaluable for interpreting the experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry can also predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule. By comparing the predicted NMR chemical shifts with experimental data, one can confirm the structure of the synthesized compound. For this compound, theoretical calculations would help in assigning the specific resonance signals in the ¹H and ¹³C NMR spectra to the individual hydrogen and carbon atoms in the molecule, which can be complex due to the substituted benzene ring.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl 3-nitrobenzoate

Mass Spectrometry Fragmentation Pattern Predictions

Computational predictions of the mass spectrometry fragmentation pattern for this compound under electron ionization (EI) suggest a characteristic pathway influenced by its functional groups. The molecular ion [M]•+ is expected to be prominent due to the stability of the aromatic ring. libretexts.org The fragmentation is primarily dictated by the lability of the ester and nitro groups.

Key predicted fragmentation steps include:

Loss of the methoxy (B1213986) radical (•OCH₃): A common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.

Loss of nitrogen dioxide (•NO₂): Cleavage of the C-N bond results in the expulsion of a nitro radical, a characteristic fragmentation for nitroaromatic compounds.

Loss of carbon monoxide (CO): Subsequent fragmentation of the acylium ion can involve the loss of CO.

Elimination of the entire ester group: Fragmentation can also occur with the loss of the •COOCH₃ radical.

These predicted pathways allow for the construction of a theoretical mass spectrum, which is invaluable for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Formula of Fragment Notes
206 [C₉H₆N₂O₄]•+ C₉H₆N₂O₄ Molecular Ion
175 [M - •OCH₃]+ C₈H₃N₂O₃ Loss of methoxy radical from the ester group
160 [M - •NO₂]+ C₉H₆NO₂ Loss of nitro group
147 [M - •OCH₃ - CO]+ C₇H₃N₂O₂ Loss of carbon monoxide from the m/z 175 fragment
130 [M - •NO₂ - CH₂O]+ C₈H₄N Loss of formaldehyde (B43269) from the m/z 160 fragment

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may vary.

Thermodynamic and Kinetic Modeling of Reactions

While specific experimental thermodynamic data for this compound is not extensively documented, computational methods provide reliable estimates. Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are employed to determine its standard enthalpy of formation (ΔHf°). researchgate.net The atomization enthalpy method is a common approach where the molecule's energy is calculated and subtracted from the sum of the energies of its constituent atoms in their standard states. researchgate.net

Theoretical investigations are crucial for elucidating the detailed mechanisms of reactions involving this compound. DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, transition states. researchgate.net

For instance, in a potential nucleophilic aromatic substitution reaction, computational modeling can determine the structure and energy of the Meisenheimer complex intermediate. The activation energy barrier for the reaction is found by locating the transition state structure connecting the reactants to the intermediate or the intermediate to the products. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the intended reactants and products. researchgate.net This level of mechanistic detail is critical for understanding reaction kinetics and optimizing reaction conditions.

Intermolecular Interactions and Crystal Structure Analysis

The crystal structure of this compound is predicted to be significantly influenced by a network of weak intermolecular hydrogen bonds, which play a crucial role in its supramolecular assembly. Although lacking conventional hydrogen bond donors (like -OH or -NH), the molecule's activated aromatic and methyl protons can act as weak donors. The primary hydrogen bond acceptors are the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the cyano group. mdpi.comnih.gov

These C—H···O and C—H···N interactions, while individually weak, collectively contribute to the stability and organization of the crystal lattice, often forming intricate one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Acceptor Type of Interaction Predicted Role in Crystal Packing
Aromatic C-H Oxygen (Nitro Group) C—H···O Linking molecules into sheets or chains
Aromatic C-H Oxygen (Carbonyl Group) C—H···O Stabilizing molecular packing
Aromatic C-H Nitrogen (Cyano Group) C—H···N Contributing to the formation of layered structures
Methyl C-H Oxygen (Nitro Group) C—H···O Cross-linking between molecular layers or chains

In addition to hydrogen bonding, π-stacking interactions between the electron-deficient aromatic rings are expected to be a dominant force in the crystal packing of this compound. mdpi.com The presence of strong electron-withdrawing cyano and nitro groups significantly lowers the electron density of the benzene ring, making it an electron-acceptor in π-stacking arrangements.

These interactions typically involve parallel-displaced or offset stacking configurations rather than a direct face-to-face overlap to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.net The centroid-to-centroid distances in such stacks are generally observed to be in the range of 3.6 to 3.8 Å. mdpi.com These π-stacking forces, working in concert with the hydrogen bonding network, dictate the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Table of Compounds

Compound Name

Computational Prediction of Crystal Structures and Polymorphism

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the in silico prediction of crystal structures or the theoretical investigation of polymorphism for this compound.

Computational crystal structure prediction (CSP) is a powerful set of methods used to identify the most stable, low-energy crystal packing arrangements for a given molecule based on its chemical diagram alone. These techniques involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. Such studies are crucial for understanding potential polymorphic forms of a compound, which can have significantly different physical properties.

However, for this compound, no published research detailing the application of these predictive methodologies was found. Therefore, data tables of predicted polymorphs, their relative energies, simulated cell parameters, and space groups are not available. The exploration of its polymorphic landscape remains an open area for future computational and experimental investigation.

Medicinal Chemistry and Biological Research Applications of Methyl 2 Cyano 3 Nitrobenzoate Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of more potent and selective drugs. For derivatives of methyl 2-cyano-3-nitrobenzoate, SAR studies would focus on how modifications to the benzene (B151609) ring substituents affect their pharmacological properties.

The biological activity of derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. For analogues of Lenalidomide, for instance, modifications to the phthalimide (B116566) ring can impact immunomodulatory and anti-proliferative activities. nih.gov A study on isosteric analogs of Lenalidomide and Pomalidomide, where the amino group was replaced with other functionalities, demonstrated that 4-methyl and 4-chloro analogs displayed potent inhibition of tumor necrosis factor-α (TNF-α) and stimulation of interleukin-2 (B1167480) (IL-2). nih.gov

For potential PARP-1 inhibitors, the substituents on the aromatic core are critical for establishing key interactions, such as hydrogen bonds and pi-stacking, with the amino acid residues in the enzyme's active site. nih.gov Similarly, for anti-infective agents, modifications to the electronic properties of the nitroaromatic ring through the addition of other substituents could modulate the reduction potential of the nitro group, thereby influencing the compound's activation and efficacy. researchgate.net

Table 2: Hypothetical SAR of this compound Derivatives

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
C4Electron-donating groupMay enhance activity of Lenalidomide-like analogues.
C5Bulky groupCould influence binding to PARP-1 active site.
C6HalogenMay alter electronic properties for anti-infective potential.

This table is hypothetical and for illustrative purposes only, as direct SAR studies on this compound derivatives are limited.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For a series of derivatives from this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with their measured biological activities (e.g., IC50 values for enzyme inhibition) using statistical methods like multiple linear regression. researchgate.net Such models can provide valuable insights into the key structural features required for a desired pharmacological effect and guide the design of more potent analogues. For example, QSAR studies on thalidomide (B1683933) derivatives have been used to develop models for their TNF-α inhibitory activity. researchgate.net

Investigative Studies on Biochemical Pathways

The biological activity of compounds derived from or structurally related to this compound is often rooted in their ability to interact with and modulate key biochemical pathways. These interactions are fundamental to their therapeutic potential.

Enzyme Interaction and Mechanism Investigations

Research into related heterocyclic compounds has identified specific enzyme interactions that drive their biological effects. For instance, the trypanocidal action of certain naphthoquinone derivatives, which share a core aromatic structure, is linked to mitochondrial dysfunction. These compounds can decrease the activity of mitochondrial complex I-III, leading to increased production of reactive oxygen species and ultimately parasite death. nih.gov In other studies, quinazoline (B50416) derivatives, which can be synthesized from related precursors, have been evaluated for their interaction with enzymes like human carbonic anhydrase II (HCA II) to understand their anticonvulsant mechanisms. nih.gov The methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), another complex derivative, has been shown to modulate the NFkB and Nrf2 pathways, which are critical in inflammation and oxidative stress responses. nih.gov

Modulation of Receptor Activity by Derivatives

The interaction of these derivatives with cellular receptors is a key area of investigation, particularly for neurological applications. Certain quinazoline derivatives have demonstrated a high binding affinity for the GABA-A receptor, an important target for anticonvulsant drugs. mdpi.com This interaction is believed to be a primary mechanism for their seizure-protective effects. mdpi.com Similarly, studies on N-substituted pyrrolidine-2,5-dione derivatives have revealed their ability to inhibit neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This dual-channel modulation presents a promising approach for developing broad-spectrum anticonvulsant agents. mdpi.com

Emerging Therapeutic Applications of Derived Compounds

Building on the understanding of their biochemical interactions, researchers have explored the therapeutic potential of these derivatives in several key areas, most notably in the treatment of epilepsy and parasitic diseases.

Anticonvulsant Activity of Derivatives

A significant body of research has focused on the anticonvulsant properties of various heterocyclic compounds that can be derived from precursors related to this compound. nih.gov Classes such as quinazolines, pyrrolidine-2,5-diones, and hydrazones have been synthesized and evaluated in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.commdpi.comnih.gov These tests help identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ). nih.gov

Several derivatives have shown potency comparable or superior to existing antiepileptic drugs. nih.gov For example, specific N-substituted-6-fluoro-quinazoline-4-amine derivatives demonstrated significant activity with low neurotoxicity. mdpi.com The anticonvulsant potential is often influenced by the nature and position of substituents on the aromatic ring, which affects the compound's lipophilicity and ability to cross the blood-brain barrier. nih.govwho.int

Below is a table summarizing the anticonvulsant activity of selected derivative compounds from various studies.

Compound ClassSpecific DerivativeTest ModelEfficacy (ED₅₀)Reference
Quinazoline 5d (An N-substituted-6-fluoro-quinazoline-4-amine)scPTZ140 mg/kg mdpi.com
Quinazoline 8 (A 2,3-disubstituted quinazolinone)scPTZ0.248 mmol/kg nih.gov
Quinazoline 13 (A 2,3-disubstituted quinazolinone)scPTZ0.239 mmol/kg nih.gov
Pyrrolidine-2,5-dione 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HClMES62.14 mg/kg mdpi.com
Pyrrolidine-2,5-dione 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl6 Hz75.59 mg/kg mdpi.com

Trypanocidal Action of Related Compounds

Derivatives containing nitroaromatic and quinone-like structures have been extensively investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govuchile.cl The mechanism often involves the generation of oxidative stress within the parasite. nih.gov Naphthoquinones, for example, can undergo redox cycling to produce superoxide (B77818) radicals and other reactive oxygen species that are toxic to the parasite. nih.gov

The effectiveness of these compounds is demonstrated by their low IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values in in vitro assays against different forms of the parasite. nih.govresearchgate.net Research has shown that modifications to the core structure, such as the addition of heterocyclic rings or specific substituents, can enhance trypanocidal activity and selectivity. uchile.cl

The table below presents the trypanocidal activity of representative related compounds.

Compound ClassTest OrganismActivity MetricValueReference
Chromane-type Compound T. cruziEC₅₀56.5 ± 1.5 µM (BNZ) nih.gov
2-Aminonaphthoquinone T. cruzi-High Selectivity uchile.cl
Biimidazole Derivative T. cruziIC₅₀23.9 µM researchgate.net

(BNZ: Benznidazole, a reference drug)

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 2-cyano-3-nitrobenzoate, the IR spectrum is expected to show characteristic absorption bands corresponding to its nitrile, nitro, ester, and aromatic components. sciencing.comchegg.com The key functional groups and their anticipated vibrational frequencies are detailed below. brainly.comlibretexts.org

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Cyano (C≡N)Stretch2200 - 2300Medium to Weak
Nitro (NO₂)Asymmetric Stretch1550 - 1490Strong
Nitro (NO₂)Symmetric Stretch1355 - 1315Strong
Ester Carbonyl (C=O)Stretch1750 - 1735Strong
Aromatic C=CIn-ring Stretch~1600 and ~1475Medium to Weak
Ester C-OStretch1210 - 1160Strong
Aromatic C-HStretch3100 - 3000Medium to Weak
Methyl C-HStretch2950 - 2800Medium to Weak

Data is predicted based on characteristic IR absorption frequencies for the respective functional groups. sciencing.combrainly.com

The presence of a strong peak around 1735-1750 cm⁻¹ would confirm the ester's carbonyl group, while two strong bands in the 1490-1550 cm⁻¹ and 1315-1355 cm⁻¹ regions are indicative of the nitro group. sciencing.com The distinctive, though weaker, absorption in the 2200-2300 cm⁻¹ range would signify the cyano functional group. chegg.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete atomic connectivity of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is predicted to show signals in two main regions. brainly.com

Aromatic Region (δ 7.5-9.0 ppm): The three protons on the benzene (B151609) ring will appear in this downfield region. Due to the strong electron-withdrawing effects of the nitro, cyano, and methyl ester groups, these protons are deshielded. aiinmr.com Their precise chemical shifts and coupling patterns (e.g., doublet of doublets, triplet) would depend on their relative positions (ortho, meta, para) to the substituents, providing definitive structural information.

Methyl Region (δ 3.9-4.0 ppm): The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. brainly.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, nine unique carbon signals are expected.

Carbon TypePredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)160 - 165
Aromatic Carbons (C-NO₂, C-CN, C-COOCH₃)120 - 150
Aromatic Carbons (C-H)120 - 140
Cyano (C≡N)115 - 120
Methyl (-OCH₃)52 - 54

Data is predicted based on typical chemical shifts for carbons in similar chemical environments. aiinmr.com

The loss of symmetry in the benzene ring due to the three different substituents means that all six aromatic carbons are chemically non-equivalent and should resonate as six distinct signals. aiinmr.com The carbonyl carbon appears significantly downfield, while the methyl carbon is found in the upfield region. aiinmr.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula for this compound is C₉H₆N₂O₄, giving it a molecular weight of approximately 206.16 g/mol . chemscene.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 206. The molecule would then fragment in predictable ways, with major fragments potentially arising from the loss of stable neutral molecules or radicals. chemguide.co.uklibretexts.org

Ionm/z (Predicted)Lost Fragment
[M]⁺206-
[M - OCH₃]⁺175Methoxy (B1213986) radical (•OCH₃)
[M - NO₂]⁺160Nitrogen dioxide (•NO₂)
[M - COOCH₃]⁺147Methyl ester radical (•COOCH₃)

Fragmentation data is predicted based on common fragmentation patterns of aromatic nitro compounds and esters. libretexts.orgmiamioh.edu

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction and to perform preliminary purity checks. rsc.orgnih.gov In the synthesis of this compound, TLC can be used to observe the consumption of the starting materials and the formation of the product. chegg.com

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. southalabama.edu The different components of the mixture travel up the plate at different rates based on their polarity, resulting in separated spots. The product, being a relatively polar molecule, can be visualized under UV light. rsc.org A pure sample of this compound should appear as a single spot on the TLC plate, and its retention factor (Rf) value can be used as an identifying characteristic under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound. This method is adept at separating the main compound from any impurities that may be present, arising from the synthesis process or degradation. Due to the strong UV absorption properties typical of nitroaromatic compounds, HPLC coupled with a UV detector is particularly effective for quantification at even low levels. rsc.org

A typical analysis would be conducted using a reverse-phase (RP) HPLC method. sielc.com The separation is generally achieved on a C18 column, which is a common stationary phase for nonpolar to moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A gradient elution, starting with a higher polarity solvent (like water with a modifier such as formic or phosphoric acid) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol), is often employed. This allows for the effective elution of compounds with a range of polarities. sielc.com

The quantification of this compound and its impurities is performed by integrating the peak areas in the chromatogram. The purity is then calculated as the percentage of the main peak area relative to the total area of all detected peaks. For trace-level analysis of potential genotoxic impurities (GTIs), which is a concern for nitroaromatic compounds, highly sensitive LC-MS (Liquid Chromatography-Mass Spectrometry) methods may be required. rsc.org

ParameterTypical Condition
Column Reverse-Phase C18, 3-5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector (e.g., at 254 nm)
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile impurities or derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique. This method is particularly useful for identifying and quantifying trace-level impurities that could be genotoxic. amazonaws.com For instance, related compounds like methyl-2-methyl-3-nitrobenzoate and its brominated derivatives, which are potential process-related impurities in pharmaceutical syntheses, are effectively analyzed using GC-MS. amazonaws.com

In this method, the sample is first vaporized and introduced into a capillary GC column. The separation of different components is achieved based on their volatility and interaction with the stationary phase of the column (e.g., 100% dimethyl polysiloxane). amazonaws.com As the separated components elute from the column, they enter the mass spectrometer. Electron Impact (EI) is a common ionization technique where the molecules are bombarded with electrons, causing them to fragment in a reproducible manner. amazonaws.com

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component that serves as a chemical fingerprint. For trace quantification, the instrument is often operated in Selective Ion Monitoring (SIM) mode. amazonaws.com In SIM mode, the mass spectrometer is set to detect only specific m/z values characteristic of the target analytes, which significantly enhances sensitivity and selectivity. amazonaws.com

ParameterTypical Condition
Column Capillary GC Column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film)
Carrier Gas Helium
Injection Mode Split/Splitless
Ionization Mode Electron Impact (EI)
MS Detector Mode Selective Ion Monitoring (SIM) for trace analysis

X-ray Crystallography for Absolute Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. rcsb.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. rcsb.org

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 2-hydroxy-3-nitrobenzoate, provides insight into the type of data obtained. nih.gov For example, such an analysis would determine the crystal system, space group, and unit cell dimensions. nih.gov It would also reveal key structural details, such as the planarity of the benzene ring and the orientation of the cyano, nitro, and methyl ester substituent groups. nih.gov Intermolecular interactions, like hydrogen bonds or π–π stacking, that stabilize the crystal packing would also be identified. nih.gov

Table: Example Crystallographic Data for a Related Compound (Methyl 2-hydroxy-3-nitrobenzoate)

Parameter Value Reference
Chemical Formula C₈H₇NO₅ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 7.6120 (10) nih.gov
b (Å) 11.716 (2) nih.gov
c (Å) 9.656 (2) nih.gov
β (°) 101.830 (10) nih.gov
Volume (ų) 842.9 (3) nih.gov

| Z | 4 | nih.gov |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The results are used to verify the empirical formula of a newly synthesized compound by comparing the experimentally determined percentages with the theoretically calculated values based on the expected molecular formula. libretexts.org

For this compound, the molecular formula is C₉H₆N₂O₄. chemscene.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. An elemental analyzer instrument combusts a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The mass percentages of C, H, and N in the original sample are then calculated from these measurements. The oxygen content is typically determined by difference.

A close agreement between the experimental and theoretical percentages (usually within ±0.4%) provides strong evidence for the compound's proposed empirical and molecular formula, thereby confirming its elemental composition and supporting its purity.

Table: Theoretical Elemental Composition of this compound (C₉H₆N₂O₄)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 52.48
Hydrogen H 1.008 6 6.048 2.94
Nitrogen N 14.007 2 28.014 13.60
Oxygen O 15.999 4 63.996 31.04

| Total | | | | 206.157 | 100.00 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-cyano-3-nitrobenzoate, and how can purity be optimized?

  • Methodology : A plausible route involves nitration of methyl 2-cyanobenzoate using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent purification via column chromatography (ethyl acetate/hexane, 1:3 v/v) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Critical Considerations : Ensure proper quenching of excess nitrating agents to prevent side reactions. Use inert atmospheres to stabilize intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : Expect aromatic protons as doublets (δ 8.2–8.5 ppm for nitro-adjacent H; δ 7.6–7.9 ppm for cyano-adjacent H). The methyl ester group appears as a singlet at δ 3.9–4.1 ppm.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~2230 cm⁻¹ (C≡N).
  • MS : Molecular ion peak at m/z 222 (C₉H₆N₂O₄⁺) with fragments at m/z 180 (loss of –COOCH₃) .

Q. What storage and handling protocols are critical for maintaining compound stability?

  • Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Avoid prolonged exposure to moisture.
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Monitor for decomposition via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the cyano and nitro groups influence regioselectivity in further functionalization?

  • Mechanistic Insight : The nitro group (–NO₂) is a strong meta-directing electron-withdrawing group, while the cyano (–CN) group directs electrophiles to the para position. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can predict preferred sites for substitution. Validate with kinetic experiments (e.g., bromination rates) .
  • Data Contradiction : Discrepancies between predicted and observed regioselectivity may arise from steric hindrance or solvent effects. Use solvent polarity adjustments (DMF vs. THF) to modulate reactivity.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If NMR signals deviate from expected patterns (e.g., splitting anomalies), perform 2D NMR (COSY, NOESY) to assess coupling or spatial proximity. X-ray crystallography provides definitive structural confirmation.
  • Example : A 2023 study resolved conflicting NOE correlations for a derivative by confirming a non-planar conformation via SC-XRD .

Q. How can this compound serve as a precursor for heterocyclic systems in medicinal chemistry?

  • Methodology : The cyano group undergoes cyclization with hydrazines to form pyrazole or triazole rings. For example, reaction with hydrazine hydrate (reflux, EtOH) yields a nitrile-to-amine intermediate, followed by nitro reduction (H₂/Pd-C) to generate bioactive scaffolds.
  • Application : Derivatives have shown potential as kinase inhibitors in cancer research. Optimize yields by varying reductants (e.g., NaBH₄ vs. Zn/HCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.